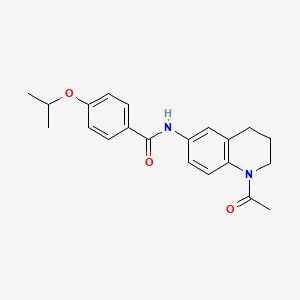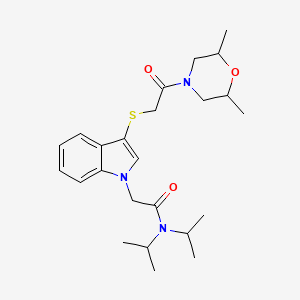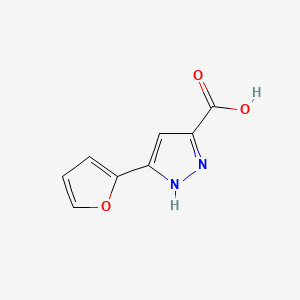![molecular formula C24H17NO4S B2359802 3-(4-benzoylbenzamido)benzo[b]thiophène-2-carboxylate de méthyle CAS No. 397288-57-2](/img/structure/B2359802.png)
3-(4-benzoylbenzamido)benzo[b]thiophène-2-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate is a synthetic organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring.
Applications De Recherche Scientifique
Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other biologically active benzothiophenes.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mécanisme D'action
Target of Action
Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate is a complex chemical compound that has been studied for its potential biological activity Thiophene-based analogs, which include methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate, have been found to exhibit a variety of biological effects .
Mode of Action
It is known that thiophene derivatives can interact with their targets through various mechanisms . For instance, some thiophene derivatives have been found to inhibit human leucocyte elastase (HLE), a serine protease involved in the immune response .
Biochemical Pathways
Thiophene derivatives have been found to affect various biochemical pathways . For example, some thiophene derivatives have been found to inhibit PIM kinases, which are involved in cell survival and proliferation .
Result of Action
Thiophene derivatives have been found to exhibit a variety of biological effects, such as anticancer, anti-inflammatory, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine under microwave irradiation. This method provides rapid access to the desired benzothiophene derivatives with high yields . The reaction conditions usually involve heating the mixture at 130°C in dimethyl sulfoxide (DMSO) for a specified duration.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate can undergo various organic reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiophene derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Raloxifene: A selective estrogen receptor modulator with a benzothiophene core.
Sertaconazole: An antifungal agent containing a benzothiophene moiety.
Zileuton: A 5-lipoxygenase inhibitor used in asthma treatment.
Uniqueness: Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzoylbenzamido group differentiates it from other benzothiophene derivatives, potentially leading to unique interactions with biological targets and novel applications .
Propriétés
IUPAC Name |
methyl 3-[(4-benzoylbenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO4S/c1-29-24(28)22-20(18-9-5-6-10-19(18)30-22)25-23(27)17-13-11-16(12-14-17)21(26)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBGEYCNOKFVFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2359720.png)
![1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2359721.png)




![benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2359730.png)

![[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2359733.png)
![N1-(4-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2359734.png)

![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2359738.png)
![3-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2359741.png)
